molecular formula C22H19ClFN3OS B2650851 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034567-94-5

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2650851
CAS No.: 2034567-94-5
M. Wt: 427.92
InChI Key: FFBONJIELRTUEC-UHFFFAOYSA-N
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Description

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways (https://www.nature.com/articles/s41598-021-86107-3). This mechanism is critical for investigating the role of B-cells and myeloid cells in a range of pathological conditions. Its primary research value lies in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant B-cell activation is a key driver of disease pathology. Furthermore, this compound is a valuable tool in oncology research, particularly for hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, which are dependent on BCR signaling for proliferation and survival. Researchers utilize this inhibitor to elucidate BTK's complex functions in immune regulation and to evaluate the therapeutic potential of BTK suppression in preclinical models, providing crucial insights for drug discovery efforts.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3OS/c1-2-10-27-21(28)20-19(17(12-25-20)14-6-4-3-5-7-14)26-22(27)29-13-15-8-9-16(24)11-18(15)23/h3-9,11-12,25H,2,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBONJIELRTUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the pyrrolopyrimidine class. Its unique structural features and functional groups suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure incorporates a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of the 2-chloro-4-fluorobenzylthio group is particularly noteworthy due to its potential to enhance binding affinity to biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C23H22ClF N3OS
Molecular Weight 431.95 g/mol
CAS Number 2034489-40-0

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor or modulate receptor activity, which can lead to therapeutic effects in various conditions.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Studies

Research on similar pyrrolopyrimidine derivatives has demonstrated a range of biological activities, including:

  • Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against pathogenic bacteria and fungi.

Case Studies

  • Antitumor Efficacy : A study investigating the effects of pyrrolopyrimidine derivatives on A431 vulvar epidermal carcinoma cells revealed significant inhibition of cell proliferation and migration, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Research on related compounds has indicated effective antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known pyrrolopyrimidine derivatives:

Compound Antitumor Activity Antimicrobial Activity Mechanism of Action
2-((2-chloro-4-fluorobenzyl)thio)-...ModerateSignificantEnzyme inhibition, receptor modulation
Pyrrolopyrimidine AHighModerateEnzyme inhibition
Pyrrolopyrimidine BLowSignificantReceptor modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related analogs from the evidence:

Compound Name / Structure Substituents (Positions) Key Features Melting Point/Yield (if available) Reference
Target: 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2: (2-Cl-4-F-benzyl)thio; 3: propyl; 7: Ph High lipophilicity (propyl), halogenated thioether for target interactions Not reported -
3-Benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (PubChem) 3: benzyl; 2: (2-Cl-4-F-benzyl)thio; 7: Ph Bulkier benzyl group may reduce metabolic stability vs. propyl Not reported
6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56/58) 2: thioxo/methoxy; 3: ethyl; 6: benzoyl Methoxy group reduces reactivity; ethyl chain less lipophilic than propyl Not reported
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Thieno core; 2,6: 3-MeO-Ph; 3: methyl Thieno vs. pyrrolo core alters electronic properties; lower melting point 148–150°C (48% yield)
N-(2,4-Dichlorophenyl)-2-(trichloromethyl)thieno[3,2-d]pyrimidin-4-amine Thieno core; 2: CCl3; 4: NH-(2,4-Cl2-Ph) Trichloromethyl group increases steric hindrance; high melting point 197°C (45% yield)

Key Insights

Substituent Effects :

  • Position 3 : The propyl chain in the target compound likely increases membrane permeability compared to methyl (3a, 148–150°C) or ethyl (58) groups .
  • Position 2 : The (2-chloro-4-fluorobenzyl)thio group may improve target binding vs. simpler thioethers (e.g., methylsulfanyl derivatives in ) due to halogen interactions .

Synthetic Accessibility: Thieno[3,2-d]pyrimidinones () are synthesized via cyclization of thiophene precursors, while pyrrolo analogs (target compound, ) require pyrrole-carboxamide intermediates, which may involve more complex purification steps .

Physicochemical Properties: Melting points for thieno derivatives (e.g., 197°C for trichloromethyl-substituted compound in ) suggest higher crystallinity than pyrrolo analogs, possibly due to sulfur’s polarizability .

Research Implications

  • Drug Design : The target compound’s propyl and halogenated benzylthio groups balance lipophilicity and target engagement, making it a candidate for optimizing pharmacokinetics in kinase or protease inhibitors.
  • SAR Studies : Further modifications at position 7 (phenyl vs. benzoyl in ) could refine selectivity .

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